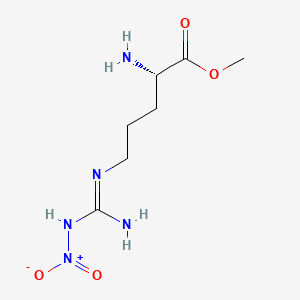

N-ω-ニトロ-L-アルギニン

概要

説明

N-ω-ニトロ-L-アルギニンメチルエステルは、一酸化窒素合成酵素阻害剤として作用する合成化合物です。 これはアルギニンのより可溶性な類似体であり、一酸化窒素がさまざまな生理学的および病理学的プロセスにおいて果たす役割を研究するために、科学研究で広く使用されています .

2. 製法

合成経路と反応条件: N-ω-ニトロ-L-アルギニンメチルエステルは、通常、硝酸とL-アルギニンメチルエステルを反応させて合成されます。 この反応は、L-アルギニンメチルエステルのグアニジン基をニトロ化してニトロ誘導体を作ることを含みます .

工業生産方法: N-ω-ニトロ-L-アルギニンメチルエステルの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、最終製品の高収率と純度を確保するために、反応条件を慎重に制御することが含まれます .

3. 化学反応解析

反応の種類: N-ω-ニトロ-L-アルギニンメチルエステルは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて異なる誘導体を形成する可能性があります。

還元: これは、アミノ誘導体を形成するために還元することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物: これらの反応によって形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はニトロソ誘導体の形成につながる可能性があり、還元はアミノ誘導体をもたらす可能性があります .

4. 科学研究への応用

N-ω-ニトロ-L-アルギニンメチルエステルは、以下を含む科学研究において幅広い用途があります。

化学: さまざまな化学反応とプロセスにおける一酸化窒素の役割を研究するために使用されます。

生物学: 一酸化窒素を含む細胞シグナル伝達経路の研究に使用されます。

医学: 高血圧や神経変性疾患などの状態における潜在的な治療効果について調査されています。

科学的研究の応用

N-omega-nitro-L-arginine methyl ester has a wide range of applications in scientific research, including:

Chemistry: Used to study the role of nitric oxide in various chemical reactions and processes.

Biology: Employed in research on cellular signaling pathways involving nitric oxide.

Medicine: Investigated for its potential therapeutic effects in conditions such as hypertension and neurodegenerative diseases.

Industry: Utilized in the development of nitric oxide-related products and technologies .

作用機序

N-ω-ニトロ-L-アルギニンメチルエステルは、一酸化窒素の産生に関与する酵素である一酸化窒素合成酵素を阻害することによって効果を発揮します。 この酵素を阻害することによって、この化合物は体内の硝酸レベルを低下させ、血管拡張や神経伝達などのさまざまな生理学的プロセスに影響を与える可能性があります .

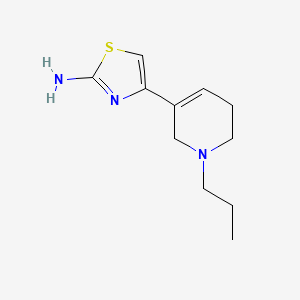

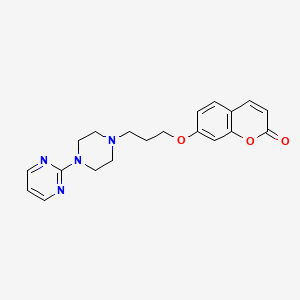

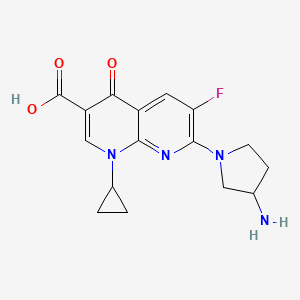

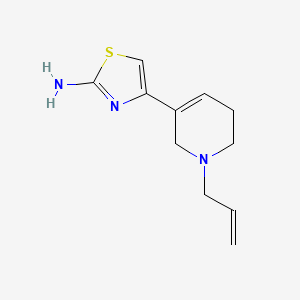

類似化合物:

N-ω-ニトロ-L-アルギニン: 同様の特性を持つ別の硝酸合成酵素阻害剤。

NG-モノメチル-L-アルギニン: 一酸化窒素合成酵素の競合的阻害剤。

L-N6-(1-イミノエチル)リシン二塩酸塩: 誘導性一酸化窒素合成酵素の選択的阻害剤

ユニークさ: N-ω-ニトロ-L-アルギニンメチルエステルは、その高い溶解性と細胞透過性により、他の類似化合物と比較してさまざまな実験設定でより効果的であるため、ユニークです .

生化学分析

Biochemical Properties

L-NAME plays a significant role in biochemical reactions, particularly as an inhibitor of NOS activity . It interacts with enzymes such as endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS), leading to decreased nitric oxide (NO) bioavailability . The nature of these interactions involves the competitive inhibition of the enzyme’s active site, preventing the normal substrate, L-arginine, from binding and thus reducing the production of NO .

Cellular Effects

L-NAME has profound effects on various types of cells and cellular processes. It influences cell function by modulating the NO signaling pathway, which plays a crucial role in many physiological processes, including vasodilation, neurotransmission, and immune response . By inhibiting NO production, L-NAME can affect gene expression and cellular metabolism, leading to changes in blood pressure and vascular reactivity .

Molecular Mechanism

The molecular mechanism of L-NAME involves its conversion into a fully functional inhibitor, L-NNA, through the hydrolysis of the methyl ester by cellular esterases . It exerts its effects at the molecular level by binding to the active site of NOS, thereby inhibiting the enzyme’s activity and reducing NO production . This can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-NAME can change over time. Acute and chronic L-NAME treatment leads to changes in blood pressure and vascular reactivity due to decreased NO bioavailability . Lower doses of L-NAME may also activate NO production via feedback regulatory mechanisms if administered for a longer time .

Dosage Effects in Animal Models

The effects of L-NAME vary with different dosages in animal models. High doses of L-NAME can lead to hypertension and other adverse effects due to the significant reduction in NO production . Lower doses administered over a longer period may lead to an increase in NO production through feedback mechanisms .

Metabolic Pathways

L-NAME is involved in the nitric oxide synthase pathway, where it acts as a competitive inhibitor of NOS enzymes . This interaction can affect metabolic flux and the levels of various metabolites, including NO .

Transport and Distribution

L-NAME is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . Its accumulation within cells can affect its localization and the extent of its inhibitory effects on NOS .

Subcellular Localization

L-NAME is localized within the cytoplasm of cells, where it interacts with NOS enzymes . Its activity and function can be affected by various factors, including its concentration within the cell and the presence of its substrate, L-arginine .

準備方法

Synthetic Routes and Reaction Conditions: N-omega-nitro-L-arginine methyl ester is typically synthesized by reacting nitric acid with L-arginine methyl ester. The reaction involves nitration of the guanidine group of L-arginine methyl ester to form the nitro derivative .

Industrial Production Methods: The industrial production of N-omega-nitro-L-arginine methyl ester follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions: N-omega-nitro-L-arginine methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: It can be reduced to form amino derivatives.

Substitution: The nitro group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroso derivatives, while reduction can yield amino derivatives .

類似化合物との比較

N-omega-nitro-L-arginine: Another nitric oxide synthase inhibitor with similar properties.

NG-monomethyl-L-arginine: A competitive inhibitor of nitric oxide synthase.

L-N6-(1-Iminoethyl)lysine dihydrochloride: A selective inhibitor of inducible nitric oxide synthase

Uniqueness: N-omega-nitro-L-arginine methyl ester is unique due to its high solubility and cell permeability, making it more effective in various experimental settings compared to other similar compounds .

特性

IUPAC Name |

methyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N5O4/c1-16-6(13)5(8)3-2-4-10-7(9)11-12(14)15/h5H,2-4,8H2,1H3,(H3,9,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWZGJVSDFYRIX-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50903-99-6 | |

| Record name | NG-Nitro-L-arginine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50903-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NG-Nitroarginine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050903996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-omega-nitro-L-arginine methyl ester | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12750 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-NAME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V55S2QJN2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

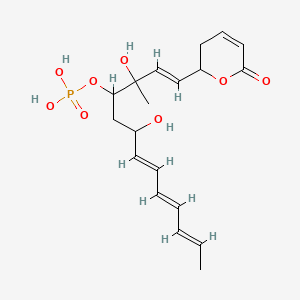

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![14-[2-(Diethylamino)ethyl]-10-[2-(2-hydroxyethylamino)ethylamino]-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-4-ol](/img/structure/B1678588.png)

![1-Cyclopropyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B1678592.png)

![10-(2-Aminoethylamino)-14-[2-(diethylamino)ethyl]-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-4-ol](/img/structure/B1678599.png)